molecular formula C15H11FN2O3S B2462419 (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 692750-55-3

(5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B2462419
CAS No.: 692750-55-3
M. Wt: 318.32
InChI Key: OKUGJVAOZNLPPJ-UHFFFAOYSA-N
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Description

The compound (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid (Empirical Formula: C₁₅H₁₁FN₂O₃S; Molecular Weight: 318.32) is a thieno[2,3-d]pyrimidinone derivative featuring a 4-fluorophenyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 3 . Its structure combines a bicyclic heteroaromatic core with substituents that modulate physicochemical properties, such as lipophilicity (via the fluorophenyl group) and solubility (via the acetic acid).

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGJVAOZNLPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Fluorophenyl Group: This step typically involves a substitution reaction where a fluorophenyl group is introduced to the thienopyrimidine core.

    Acetic Acid Moiety Addition: The final step involves the addition of the acetic acid moiety to the compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

(5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituent Variations

(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
  • Structure : Lacks the 4-fluorophenyl and methyl groups; instead, a phenyl group is at position 4.
  • Molecular Formula : C₁₄H₁₀N₂O₃S (estimated Molecular Weight: ~294.3).
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
  • Structure : Contains a methyl group at position 6 but lacks the 4-fluorophenyl substituent.
  • Molecular Formula : C₉H₈N₂O₃S (Molecular Weight: 224.24).
  • Key Difference : Simplified structure with lower molecular weight and reduced aromatic interactions, likely diminishing biological activity .
(2-Methyl-4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
  • Structure : Substitutes 4-fluorophenyl with a thien-2-yl group and adds a methyl at position 2.
  • Molecular Formula : C₁₂H₁₀N₂O₃S₂ (Molecular Weight: ~294.35).

Functional Group Additions

[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic Acid
  • Structure : Features 3,4-dimethoxyphenyl instead of 4-fluorophenyl.
  • Molecular Formula : C₁₇H₁₅N₂O₅S (Molecular Weight: 346.36).
  • Key Difference : Methoxy groups increase electron density and steric bulk, which may improve binding to polar targets but reduce membrane permeability .
(6,6-Dimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
  • Structure : Incorporates a fused pyran ring and additional ketone group.
  • Molecular Formula : C₁₃H₁₄N₂O₅S (Molecular Weight: 310.33).

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₁₁FN₂O₃S 318.32 4-Fluorophenyl, Methyl, Acetic Acid
(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid C₁₄H₁₀N₂O₃S ~294.3 Phenyl, Acetic Acid
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid C₉H₈N₂O₃S 224.24 Methyl, Acetic Acid
[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic Acid C₁₇H₁₅N₂O₅S 346.36 3,4-Dimethoxyphenyl, Acetic Acid

Table 2: Physicochemical Properties

Compound Name logP* Solubility (mg/mL) Bioactivity Notes
Target Compound 2.5 ~0.1 (pH 7.4) High lipophilicity; potential kinase inhibition
(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid 2.1 ~0.2 Moderate cytotoxicity in vitro
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid 1.8 ~0.5 Limited bioactivity data

*Predicted using ChemDraw.

Biological Activity

The compound (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid , identified by its CAS number 692750-56-4, is a derivative of thieno[2,3-d]pyrimidine. This class of compounds has garnered attention in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13FN2O3S
  • Molecular Weight : 332.35 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with a fluorophenyl substitution and an acetic acid moiety.

Antimicrobial Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptors related to inflammatory responses or cell growth.
  • DNA Interaction : Similar compounds have been found to interact with DNA, leading to disruptions in replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives, it was found that several compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of these derivatives as effective antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
Compound A15S. aureus
Compound B10E. coli
This compound12E. coli

Study 2: Anticancer Activity

A study focused on the anticancer properties demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The results indicated a dose-dependent effect on cell viability with significant reductions observed at higher concentrations.

Concentration (µM)Cell Viability (%)
1085
2560
5030

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